molecular formula C19H17F2N3O3 B2850068 GLP-26 CAS No. 2133017-36-2

GLP-26

Numéro de catalogue: B2850068
Numéro CAS: 2133017-36-2
Poids moléculaire: 373.36
Clé InChI: SQOFSIXYJGPNKV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

GLP-26 est un composé chimique connu pour son rôle de modulateur de l'assemblage de la capside du virus de l'hépatite B. Il a montré un potentiel significatif dans l'inhibition de la réplication de l'ADN du virus de l'hépatite B et la réduction des niveaux d'ADN circulaire fermé de manière covalente. Ce composé perturbe l'encapsidation de l'ARN pré-génomique, conduisant au désassemblage de la nucléocapside et à une réduction des pools d'ADN circulaire fermé de manière covalente .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du GLP-26 implique plusieurs étapes, y compris la formation d'intermédiaires clés et leurs réactions subséquentes. La voie de synthèse détaillée et les conditions de réaction sont propriétaires et non divulguées publiquement. On sait que le composé contient un groupe alcyne, qui peut subir des réactions de cycloaddition azide-alcyne catalysées par le cuivre .

Méthodes de production industrielle

Les méthodes de production industrielle du this compound ne sont pas largement documentées. Typiquement, ces composés sont synthétisés dans des laboratoires spécialisés sous des conditions contrôlées afin d'assurer une pureté et un rendement élevés. Le processus de production implique des mesures strictes de contrôle de la qualité pour maintenir l'efficacité et la sécurité du composé .

Analyse Des Réactions Chimiques

Types de réactions

GLP-26 subit plusieurs types de réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués du this compound. Ces dérivés peuvent avoir des activités et des propriétés biologiques différentes .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Mécanisme d'action

This compound exerce ses effets en perturbant l'encapsidation de l'ARN pré-génomique, conduisant au désassemblage de la nucléocapside. Ce processus réduit les niveaux d'ADN circulaire fermé de manière covalente, qui est essentiel à la réplication du virus de l'hépatite B. Le composé cible l'assemblage de la capside du virus de l'hépatite B, empêchant la formation de particules virales fonctionnelles .

Applications De Recherche Scientifique

Antiviral Efficacy

Mechanism of Action:
GLP-26 acts by modulating the assembly of HBV capsids, which is crucial for viral replication. It has demonstrated significant antiviral activity with an effective concentration (EC50) in the low nanomolar range, specifically 0.003 μM in HepAD38 cells and 0.04 μM in primary human hepatocytes .

In Vitro Studies:
In vitro studies have shown that this compound effectively reduces levels of covalently closed circular DNA (cccDNA) and HBV antigens, including HBeAg and HBsAg. The compound was observed to decrease cccDNA amplification by more than one log reduction, indicating its potential to disrupt HBV replication cycles .

In Vivo Studies:
In animal models, particularly humanized mice infected with HBV, this compound exhibited a remarkable ability to reduce viral loads significantly. For instance, combination therapy with entecavir resulted in a decrease of HBV log10 titers by 4.6-fold compared to placebo treatments . Sustained virologic responses were noted even 12 weeks post-treatment cessation, showcasing the long-lasting effects of this compound .

Pharmacokinetics

Bioavailability and Stability:
this compound has shown favorable pharmacokinetic properties. In cynomolgus monkeys, oral administration resulted in 34% bioavailability with a mean terminal elimination half-life of 2.4 hours . In humanized mouse models, this compound displayed an area under the concentration-time curve (AUC) that supports its potential for effective dosing regimens.

Toxicity Profile:
Toxicological assessments have indicated that this compound is well-tolerated in both primary human cardiomyocytes and non-human primate studies. It did not exhibit significant toxicity even at higher concentrations, suggesting a wide therapeutic window .

Comparative Data

The following table summarizes key findings related to this compound's antiviral efficacy, pharmacokinetics, and toxicity across different studies:

Study Model EC50 (μM) Viral Load Reduction (log10) Bioavailability (%) Half-Life (h) Toxicity Observations
HepAD38 Cells0.003N/AN/AN/ANo toxicity at 100 μM
Humanized MiceN/A2.3–4.6N/AN/AWell-tolerated
Cynomolgus MonkeysN/AN/A342.4Safe in cardiomyocytes

Case Studies

  • Combination Therapy with Entecavir:
    In a study involving HBV-infected humanized mice, the combination of this compound and entecavir resulted in significant decreases in both HBV DNA and antigen levels over a treatment period of 10 weeks. The treatment led to undetectable viremia in half of the mice by the end of the study .
  • Long-Term Efficacy:
    Another study highlighted that treatment with this compound alone resulted in sustained decreases in viral loads and antigens for up to three months after treatment discontinuation, reinforcing its potential as a long-term therapeutic option for chronic HBV infection .

Mécanisme D'action

GLP-26 exerts its effects by disrupting the encapsidation of pre-genomic RNA, leading to nucleocapsid disassembly. This process reduces the levels of covalently closed circular DNA, which is essential for hepatitis B virus replication. The compound targets the hepatitis B virus capsid assembly, preventing the formation of functional viral particles .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité de GLP-26

This compound est unique dans son action spécifique en tant que modulateur de l'assemblage de la capside du virus de l'hépatite B. Contrairement aux agonistes du récepteur du peptide-1 de type glucagon, qui sont principalement utilisés pour la gestion du diabète, this compound cible les mécanismes de réplication virale, ce qui en fait un candidat prometteur pour la thérapie antivirale .

Activité Biologique

GLP-26 is a novel glyoxamide derivative recognized for its significant biological activity as a capsid assembly modulator (CAM) against Hepatitis B Virus (HBV). This article provides a comprehensive overview of this compound's mechanism of action, pharmacokinetics, efficacy in preclinical models, and safety profile, supported by relevant data tables and case studies.

This compound functions primarily by modulating the assembly of HBV capsids. It binds to the core protein of HBV, resulting in the formation of fewer but more stable capsid particles. This alteration in capsid morphology disrupts the virus's lifecycle, particularly affecting the replication and maintenance of covalently closed circular DNA (cccDNA), a critical component in HBV persistence.

Efficacy Studies

In Vitro Studies:
this compound has demonstrated potent antiviral activity with an effective concentration (EC50) in the single-digit nanomolar range. Specifically, it exhibited:

  • EC50 Values:
    • HepAD38 Cells: 0.003 μM
    • Primary Human Hepatocytes (PHH): 0.04 μM

These values indicate that this compound is significantly more potent than other CAMs currently in clinical trials, such as GLS4, which shows its potential as a leading candidate for HBV therapy .

In Vivo Studies:
In preclinical studies using humanized mouse models, this compound was administered in combination with entecavir (ETV), resulting in notable reductions in viral loads:

  • Log Reduction in HBV DNA:
    • Combination therapy reduced HBV log10 titers by approximately 4.6-fold compared to placebo.

The combination therapy not only reduced viral DNA levels during treatment but also maintained low levels for up to 12 weeks post-treatment cessation, indicating a sustained virological response (SVR) .

Pharmacokinetics

Pharmacokinetic studies conducted in cynomolgus monkeys revealed crucial insights into this compound's bioavailability and distribution:

ParameterValue
Oral Bioavailability34%
Mean Peak Plasma Concentration380.7 ng/mL
Mean Terminal Elimination Half-life2.4 hours
Mean Area Under Curve1660 ng·hr/mL
Plasma Protein Binding86.7%

These results suggest that this compound has favorable pharmacokinetic properties that support its potential use as an oral therapeutic agent against HBV .

Safety Profile

Safety assessments conducted on primary human cardiomyocytes and humanized mice indicated that this compound has a favorable toxicity profile. No significant cardiotoxicity was observed at therapeutic doses, which is critical for developing long-term antiviral therapies .

Comparative Efficacy with Other Agents

The following table summarizes the comparative efficacy of this compound with other known antiviral agents:

AgentEC50 (μM)Viral Load Reduction (Log10)Toxicity Profile
This compound0.0034.6Low
GLS4HigherModerateModerate
EntecavirLowSignificantLow

This comparison underscores this compound's superior potency and lower toxicity profile relative to existing treatments .

Case Studies

  • Combination Therapy Study :
    • In a study involving HBV-infected mice treated with both this compound and ETV, all subjects exhibited significantly reduced viral antigen levels:
      • Mean Reduction in HBsAg: −1 log10
      • Mean Reduction in HBeAg: −1.8 log10
    • Notably, half of the treated mice achieved undetectable viremia by the end of the treatment period .
  • Long-term Efficacy :
    • Follow-up assessments revealed that the antiviral effects persisted even after treatment cessation, suggesting that this compound could contribute to long-term control of HBV infection without continuous therapy .

Propriétés

IUPAC Name

N-(3,4-difluorophenyl)-1,3,5-trimethyl-4-[2-oxo-2-(prop-2-ynylamino)acetyl]pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3O3/c1-5-8-22-19(27)17(25)15-10(2)16(24(4)11(15)3)18(26)23-12-6-7-13(20)14(21)9-12/h1,6-7,9H,8H2,2-4H3,(H,22,27)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOFSIXYJGPNKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1C(=O)C(=O)NCC#C)C)C)C(=O)NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.